molecular formula C11H11ClN2 B372566 1-benzyl-2-(chloromethyl)-1H-imidazole CAS No. 58610-70-1

1-benzyl-2-(chloromethyl)-1H-imidazole

Cat. No. B372566
CAS RN: 58610-70-1
M. Wt: 206.67g/mol
InChI Key: VDIVGSUHQVOULM-UHFFFAOYSA-N
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Description

1-Benzyl-2-(chloromethyl)-1H-imidazole is a chemical compound with the molecular formula C15H13ClN2 and a molecular weight of 256.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-benzyl-2-(chloromethyl)-1H-imidazole consists of a benzyl group (C6H5CH2-) attached to the 1-position of an imidazole ring, and a chloromethyl group (-CH2Cl) attached to the 2-position of the imidazole ring .


Physical And Chemical Properties Analysis

1-Benzyl-2-(chloromethyl)-1H-imidazole is an off-white solid . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

  • 1-Benzyl-2-(chloromethyl)-1H-imidazole is used in the synthesis of various imidazole derivatives, including biologically important ones like L-histidine. For instance, it is converted under mild conditions into corresponding L-histidine derivatives, which are obtained with high yield and enantiomeric excess (Talab, Taha, & Lugtenburg, 2014).
  • It is also integral in the preparation of compounds like 2-((3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)methyl)-1H-benzo[d]imidazole, which have shown potential as α-glucosidase inhibitors, relevant in anti-diabetic research (Ibraheem et al., 2020).

Development of Novel Compounds

  • Research has utilized 1-Benzyl-2-(chloromethyl)-1H-imidazole in developing new benzimidazole-pyrazoline hybrid molecules with potential medicinal applications, including anti-diabetic activity. These compounds are synthesized through multistep reactions involving cyclization and coupling processes (Ibraheem et al., 2020).
  • Another application includes its use in synthesizing flexible ligands with two imidazoles for various chemical studies and potential applications in materials science (You, 2012).

Chemical Properties and Applications

  • It plays a role in the preparation of novel compounds with diverse applications, such as those with antimicrobial, anti-inflammatory, and potentially anticancer properties. For example, it contributes to the synthesis of compounds like 2-aryl-4,5-diphenyl-1H-imidazoles, which demonstrate a range of medicinal properties (Gurav et al., 2022).
  • The compound is also significant in studying the ambidentate properties of asymmetric substituted imidazoles, which have implications in organic synthesis and the development of various organic compounds (Ivanova et al., 2005).

Safety And Hazards

The safety data sheet for 1-benzyl-2-(chloromethyl)-1H-imidazole indicates that it should be handled in accordance with good industrial hygiene and safety practice . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

1-benzyl-2-(chloromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIVGSUHQVOULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246856
Record name 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(chloromethyl)-1H-imidazole

CAS RN

58610-70-1
Record name 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58610-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 gm (45 mmole) of N-benzyl-2-hydroxymethylimidazole and 11 gm (92 mmole) of thionyl chloride was stirred at room temperature for 30 minutes before it was heated to reflux for 30 minutes. The excess thionyl chloride was removed under reduced pressure. The resultant residue (10 gm crude) was crystallized from ethanol/ether to obtain 8.7 gm of N-benzyl-2-chloromethylimidazole, m.p. 180°-182° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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